molecular formula C17H22N2O4 B11770012 Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 300667-72-5

Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11770012
CAS No.: 300667-72-5
M. Wt: 318.4 g/mol
InChI Key: BPKNDDWPCNHIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli multicomponent reaction. Structurally, it features a tetrahydropyrimidine core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 6, and a butyl ester at position 3. The methoxy substituent on the phenyl ring enhances solubility in polar organic solvents, as demonstrated by thermodynamic studies . Its synthesis typically involves condensation of 4-methoxybenzaldehyde, urea/thiourea, and butyl acetoacetate under acid catalysis .

Properties

CAS No.

300667-72-5

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-4-5-10-23-16(20)14-11(2)18-17(21)19-15(14)12-6-8-13(22-3)9-7-12/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,21)

InChI Key

BPKNDDWPCNHIKB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C

solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction proceeds via initial protonation of the aldehyde, followed by nucleophilic attack by the β-keto ester to form a Knoevenagel adduct. Subsequent cyclization with urea yields the tetrahydropyrimidine ring. A typical protocol involves refluxing equimolar amounts of n-butyl acetoacetate (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), and urea (1.3 mmol) in absolute ethanol with hydrochloric acid (4 drops) for 3–6 hours. The crude product is crystallized from ethanol, yielding the target compound as a white solid with reported yields of 75–85%.

Table 1: Optimization of Classical Biginelli Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
HCl (homogeneous)EthanolReflux380
FeCl₃EthanolReflux685
NaFSolvent-free100285

Role of Catalysts

Lewis acids such as FeCl₃ and NaF enhance reaction efficiency by polarizing carbonyl groups, accelerating Knoevenagel adduct formation. NaF under solvent-free conditions reduces reaction time to 2 hours with comparable yields. Acidic catalysts like HCl remain prevalent due to their low cost and simplicity.

Solvent-Free Synthesis with Heterogeneous Catalysts

Recent advances emphasize eco-friendly protocols by eliminating solvents. NaF-catalyzed reactions under solvent-free conditions at 100°C for 2 hours achieve 85% yield, matching traditional methods. This approach minimizes waste and simplifies purification.

Procedure and Kinetics

A mixture of n-butyl acetoacetate (2.0 mmol), 4-methoxybenzaldehyde (2.0 mmol), urea (2.6 mmol), and NaF (0.1 mmol) is stirred at 100°C. Reaction completion is monitored via TLC (n-hexane/ethyl acetate, 4:1). Post-reaction, the mixture is cooled, washed with cold water, and recrystallized from ethanol. Kinetic studies reveal a second-order dependence on reactant concentrations, with activation energy (Eₐ) of 58.2 kJ/mol calculated using the Arrhenius equation.

Nanoparticle Synthesis via Microemulsion Techniques

The target compound has been engineered into nanoparticles (15–65 nm diameter) for enhanced physicochemical properties.

Microemulsion Protocol

A water-in-oil microemulsion is prepared using cyclohexane (oil phase), Triton X-100 (surfactant), and n-butanol (co-surfactant). The target compound (dissolved in ethanol) is added to the aqueous phase under ultrasonication. Nanoparticles are isolated via centrifugation and characterized by TEM and XRD.

Table 2: Nanoparticle Characterization Data

TechniqueParameterValue
TEMDiameter15–65 nm
XRD (Scherrer)Crystallite Size28 nm
TG-DSCDecomposition Onset280°C

Thermal Stability

Thermogravimetric analysis (TGA) confirms stability up to 280°C, with decomposition kinetics modeled using the Coats-Redfern equation. The activation energy for decomposition is 142 kJ/mol, indicating high thermal resilience.

Transesterification of Preformed Esters

An alternative route involves transesterifying methyl or ethyl tetrahydropyrimidine carboxylates with n-butanol. This two-step method first synthesizes the methyl/ethyl ester via Biginelli condensation, followed by ester exchange.

Transesterification Protocol

Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 mmol) is refluxed with n-butanol (5.0 mmol) and a catalytic amount of sulfuric acid for 12 hours. The product is extracted with dichloromethane and purified via column chromatography (hexane/ethyl acetate, 3:1), yielding 70–75% of the target compound.

Thermodynamic and Kinetic Insights

Solubility and Dissolution Thermodynamics

The solubility of the target compound in organic solvents follows the order: acetonitrile > ethyl acetate > 2-propanol > benzene. Enthalpy of dissolution (ΔHₐ) ranges from −12.4 kJ/mol (acetonitrile) to −8.7 kJ/mol (benzene), indicating exothermic dissolution.

Table 3: Thermodynamic Parameters in Selected Solvents

SolventΔHₐ (kJ/mol)ΔSₐ (J/mol·K)
Acetonitrile−12.445.2
Ethyl Acetate−10.838.7
Benzene−8.729.4

Dielectric Properties

Dielectric spectroscopy (50 Hz–5 MHz) reveals frequency-dependent behavior: dielectric constant (ε') decreases from 12.3 at 50 Hz to 4.2 at 5 MHz, attributed to dipole relaxation mechanisms .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations:

  • Oxidation: Can be oxidized to yield carboxylic acids using potassium permanganate.
  • Reduction: Reduction reactions can produce alcohols or amines using sodium borohydride.
  • Substitution Reactions: Nucleophilic substitutions can occur at the methoxyphenyl group or the ester moiety.

Biology

The biological applications of Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are noteworthy:

  • Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor. It may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation: Explored for its ability to modulate receptor activity, potentially impacting various signaling pathways.

Medicine

In medical research, this compound has shown promise due to its potential therapeutic properties:

  • Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties: Investigated for its effectiveness against various microbial strains.
  • Anti-inflammatory Effects: Explored for its potential to reduce inflammation in biological systems.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for various formulations.

Case Studies

  • Anticancer Research:
    A study published in the Journal of Medicinal Chemistry explored a series of compounds related to this compound and their cytotoxic effects on human cancer cell lines. The results indicated significant apoptotic activity against colon and breast cancer cells .
  • Enzyme Inhibition:
    Research conducted on enzyme inhibitors highlighted the efficacy of derivatives of this compound in inhibiting acetylcholinesterase and butyrylcholinesterase. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Analogues of this compound differ in substituents on the phenyl ring (position 4), the ester group (position 5), and the oxo/thioxo moiety (position 2). Key comparisons include:

Compound Name Substituents (Position 4) Ester Group (Position 5) Biological Activity (IC50, µM) Key Findings
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Methyl 15.7–314.3 Moderate TP inhibition; higher cytotoxicity in cell lines.
Methyl 4-(3-(benzyloxy)-4-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 3-Benzyloxy-4-methoxyphenyl Methyl 350.6 ± 0.6 Reduced TP inhibition compared to bromophenyl analogues.
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl Ethyl Not reported Improved lipophilicity; used in tuberculosis drug design .
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 5-Methoxymethylfuran Ethyl Not reported Antioxidant activity via H2O2 scavenging .
Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl Benzyl Not reported High predicted boiling point (471.1°C); potential for extended half-life .

Structure-Activity Relationships (SAR)

  • Phenyl Ring Substituents :
    • Electron-withdrawing groups (e.g., bromo, nitro) at position 4 enhance TP inhibition but increase cytotoxicity (e.g., IC50 = 15.7 µM for 4-bromophenyl vs. 350.6 µM for benzyloxy-methoxyphenyl) .
    • Methoxy groups improve solubility but reduce enzyme affinity compared to halogenated analogues .
  • Ester Groups: Butyl/ethyl esters (e.g., butyl in the target compound) enhance membrane permeability compared to methyl esters .
  • Oxo vs. Thioxo Modifications :
    • Thioxo derivatives (e.g., 2-thioxo analogues) exhibit antioxidant properties but lower TP inhibition compared to oxo derivatives .

Biological Activity

Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 330674-36-7) is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 330674-36-7

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Thymidine Phosphorylase Inhibition :
    • Thymidine phosphorylase (TP) is implicated in tumor growth and metastasis through angiogenesis. Studies have shown that certain dihydropyrimidone derivatives can act as non-competitive inhibitors of TP. For instance, related compounds demonstrated IC50 values ranging from 303.5 µM to 322.6 µM in inhibiting TP activity, suggesting potential for cancer treatment applications .
  • Antioxidant and Antimicrobial Properties :
    • Some derivatives have been evaluated for their antioxidant capabilities and antimicrobial activity. Compounds structurally related to this compound have shown significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
  • Cytotoxicity Studies :
    • In vitro studies have assessed the cytotoxic effects of these compounds on various cell lines. Notably, compounds with similar structures were found to be non-cytotoxic against mouse fibroblast cells (3T3), indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Thymidine Phosphorylase InhibitionNon-competitive inhibition with IC50 values around 303.5 - 322.6 µM
Antioxidant ActivitySignificant antioxidant effects observed in related compounds
CytotoxicityNon-cytotoxic against 3T3 mouse fibroblast cells

Case Study: Inhibition of Thymidine Phosphorylase

In a study focused on dihydropyrimidone derivatives as potential TP inhibitors, several compounds were screened for their inhibitory effects. Among them, this compound was highlighted for its structural similarity to active compounds that inhibited TP effectively . The mechanism of action involved binding to the active site of TP without competing with the substrate.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target enzymes like thymidine phosphorylase. These studies suggest that the compound fits well into the binding site of TP, supporting its potential as a lead compound for further drug development aimed at cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.